4-Benzyl-1H-imidazole
Overview
Description
4-Benzyl-1H-imidazole is a heterocyclic aromatic compound that features a benzyl group attached to the fourth position of an imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the benzyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
4-Benzyl-1H-imidazole, also known as 5-benzyl-1H-imidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole acts as a π-deficient ligand (π-acceptor) similar to pyridine, and its sp2 nitrogen atoms mainly form η 1 (σ,n py) complexes . This suggests that this compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function and subsequent biological effects .
Biochemical Pathways
Imidazole is a key component of several natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that this compound could influence the biochemical pathways associated with these molecules .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The chemical properties of imidazole, such as its amphoteric nature and solubility in polar solvents, could potentially be influenced by environmental factors such as ph and solvent composition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1H-imidazole typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines in the presence of catalysts. One common method is the reaction of benzylamine with glyoxal and ammonium acetate under acidic conditions, leading to the formation of the imidazole ring . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that allow for the efficient synthesis of substituted imidazoles. These methods may include the use of solid-phase synthesis, microwave-assisted synthesis, and green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Benzyl-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Benzylimidazole: Similar in structure but lacks the substitution at the fourth position.
2-Phenylimidazole: Features a phenyl group instead of a benzyl group.
4-Methyl-1H-imidazole: Substituted with a methyl group instead of a benzyl group.
Uniqueness: 4-Benzyl-1H-imidazole is unique due to the presence of the benzyl group at the fourth position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h1-5,7-8H,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREUGOAZLRNTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344043 | |
Record name | 4-Benzyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4238-72-6 | |
Record name | 4-Benzylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4238-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do modifications on the 4-benzyl-1H-imidazole scaffold influence its activity as a histamine H3 receptor agonist?
A1: Research indicates that incorporating specific modifications to the this compound structure significantly impacts its histamine H3 receptor agonist activity. For instance, introducing lipophilic groups, specifically alkyne or oxazoline substituents, to the benzyl side chain has been shown to enhance binding affinity and agonist activity significantly, reaching the low nanomolar range. [] This finding challenges the traditional view that basic side chains are essential for activating the histamine H3 receptor and highlights the potential of oxazoline as a promising functional group for further exploration in this field. []
Q2: What are the implications of discovering potent this compound-based histamine H3 receptor agonists?
A2: The development of potent this compound-based histamine H3 receptor agonists represents a significant advancement in understanding this receptor's pharmacology. Historically, research has primarily focused on histamine H3 receptor antagonists/inverse agonists for therapeutic applications. The identification of these novel agonists provides valuable tools for researchers to further investigate the therapeutic potential of histamine H3 receptor activation across various disease areas. [] This discovery paves the way for a more comprehensive understanding of the histamine H3 receptor's role in physiological and pathological processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.